10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione
Overview
Description
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is a complex organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with cyclohexanone in the presence of a base, followed by cyclization and methylation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated acridine compounds.
Scientific Research Applications
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione involves its interaction with molecular targets such as DNA and enzymes. The nitrophenyl group can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes, affecting cellular processes and exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-10-methyl-9-[(4-nitrophenyl)azomethylene]acridine: Shares a similar core structure but with different substituents.
1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester: Although structurally different, it shares some functional group similarities.
Uniqueness
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione is unique due to its specific combination of a nitrophenyl group and a hexahydroacridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
10-methyl-9-(4-nitrophenyl)-3,4,5,6,7,9-hexahydro-2H-acridine-1,8-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-21-14-4-2-6-16(23)19(14)18(20-15(21)5-3-7-17(20)24)12-8-10-13(11-9-12)22(25)26/h8-11,18H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUBDVFDURMKEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(C3=C1CCCC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.